2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one
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Overview
Description
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C7H12O4S. It is a spiro compound, characterized by a unique structure where two rings are connected through one atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,9-Trioxa-3-thiaspiro[5.5]undecane: Similar structure but lacks the oxide group.
2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione: Contains additional carbonyl groups, leading to different reactivity and applications.
Uniqueness
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,4,9-trioxa-3λ4-thiaspiro[5.5]undecane 3-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-12-10-5-7(6-11-12)1-3-9-4-2-7/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHDVIFUFJJTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COS(=O)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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